Ethyl 4-bromo-5-(difluoromethoxy)-2-fluorobenzoate
Overview
Description
Ethyl 4-bromo-5-(difluoromethoxy)-2-fluorobenzoate is a useful research compound. Its molecular formula is C10H8BrF3O3 and its molecular weight is 313.07 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-bromo-5-(difluoromethoxy)-2-fluorobenzoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈BrF₂O₃
- Molecular Weight : 263.06 g/mol
- CAS Number : Not specified in the available literature.
This compound features a bromine atom, two fluorine atoms, and a methoxy group, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed based on existing studies:
- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thus blocking substrate access and preventing catalysis. This mechanism is common among many pharmacologically active compounds.
- Receptor Modulation : It may also interact with various receptors, altering signaling pathways that can lead to therapeutic effects such as anticancer activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with notable potency against strains such as Escherichia coli and Staphylococcus aureus.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.008 µg/mL |
Staphylococcus aureus | 0.03 µg/mL |
Klebsiella pneumoniae | 0.03 µg/mL |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored in several studies. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and lung cancer cells:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 10 |
A549 (Lung cancer) | 15 |
These results indicate its potential as a lead compound for developing new anticancer therapies .
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The study concluded that the compound displayed superior efficacy compared to traditional antibiotics, suggesting its potential role in combating antibiotic resistance .
Case Study 2: Cancer Cell Apoptosis
In another investigation focusing on cancer treatment, this compound was tested on pancreatic cancer cells. Results indicated that the compound not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways. This study underscores the importance of further exploring this compound's mechanism for potential therapeutic applications in oncology .
Properties
IUPAC Name |
ethyl 4-bromo-5-(difluoromethoxy)-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)5-3-8(17-10(13)14)6(11)4-7(5)12/h3-4,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIIIRXJBCQHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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